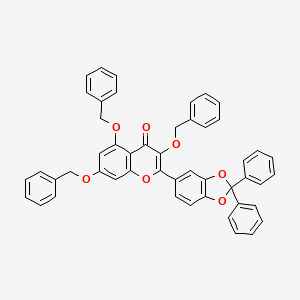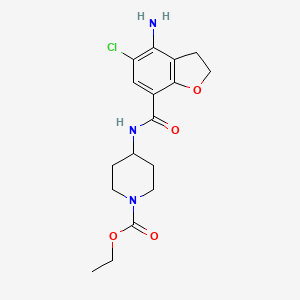
N-Desmethoxypropyl N-Carbethoxy Plucalopride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Desmethoxypropyl N-Carbethoxy Plucalopride involves multiple steps, starting from the basic building blocks of the compound. The process typically includes the following steps:
Formation of the Benzofuran Ring: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Piperidine Ring: This step involves the reaction of the benzofuran intermediate with piperidine derivatives.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and high-throughput screening .
Analyse Chemischer Reaktionen
Types of Reactions
N-Desmethoxypropyl N-Carbethoxy Plucalopride undergoes various chemical reactions, including:
Reduction: This involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Wissenschaftliche Forschungsanwendungen
N-Desmethoxypropyl N-Carbethoxy Plucalopride has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for method development and validation.
Biology: Studied for its interactions with biological molecules and potential therapeutic effects.
Medicine: Investigated for its potential use in treating gastrointestinal disorders.
Industry: Used in the development of new pharmaceuticals and as a quality control standard
Wirkmechanismus
The mechanism of action of N-Desmethoxypropyl N-Carbethoxy Plucalopride involves its interaction with specific molecular targets in the body. It primarily acts on serotonin receptors in the gastrointestinal tract, promoting motility and alleviating symptoms of constipation. The compound binds to these receptors, triggering a cascade of intracellular events that enhance muscle contractions and facilitate bowel movements .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Prucalopride: The parent compound, used to treat chronic constipation.
Desmethyl Prucalopride: A related compound with similar pharmacological properties.
Prucalopride Succinate: Another derivative with enhanced solubility and bioavailability
Uniqueness
N-Desmethoxypropyl N-Carbethoxy Plucalopride is unique due to its specific structural modifications, which may confer distinct pharmacokinetic and pharmacodynamic properties. These modifications can potentially enhance its efficacy and reduce side effects compared to similar compounds .
Eigenschaften
Molekularformel |
C17H22ClN3O4 |
|---|---|
Molekulargewicht |
367.8 g/mol |
IUPAC-Name |
ethyl 4-[(4-amino-5-chloro-2,3-dihydro-1-benzofuran-7-carbonyl)amino]piperidine-1-carboxylate |
InChI |
InChI=1S/C17H22ClN3O4/c1-2-24-17(23)21-6-3-10(4-7-21)20-16(22)12-9-13(18)14(19)11-5-8-25-15(11)12/h9-10H,2-8,19H2,1H3,(H,20,22) |
InChI-Schlüssel |
XSALDQOIMQGINN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)C2=CC(=C(C3=C2OCC3)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


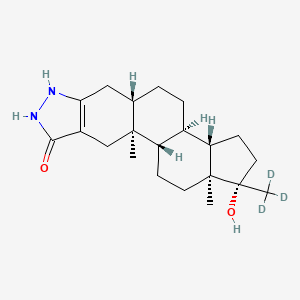
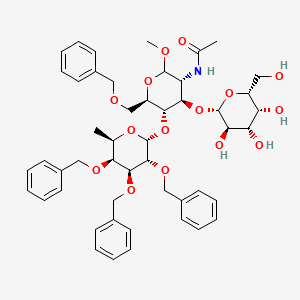
![3',5'-O-[Tetrakis(1-methylethyl)-1,3-disiloxanediyl]guanosine-13C,15N2](/img/structure/B13859064.png)
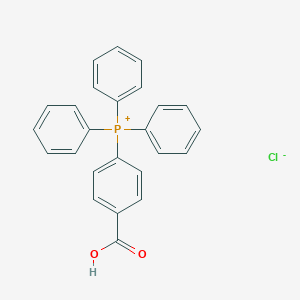

![(+/-)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride](/img/structure/B13859083.png)
![Sodium 3-(Ethoxycarbonyl)-2',4'-difluoro-[1,1'-biphenyl]-4-yl Sulfate](/img/structure/B13859093.png)
![4-{[(5-Chloro-2-thienyl)carbonyl]amino}isothiazole-3-carboxylic acid](/img/structure/B13859102.png)
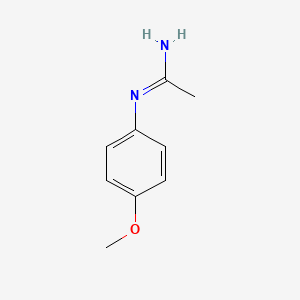
![1-[2-(Propan-2-yloxy)phenyl]ethan-1-amine Hydrochloride](/img/structure/B13859118.png)

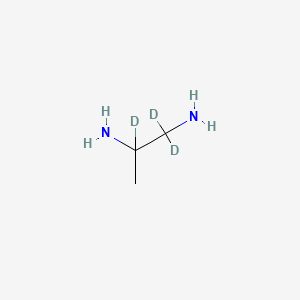
![tert-butyl N-[4-[2-[4-[2-[(2-hydroxy-2-phenylethyl)amino]ethyl]anilino]-2-oxoethyl]-1,3-thiazol-2-yl]carbamate](/img/structure/B13859139.png)
